molecular formula C34H20 B14658954 2,2'-(Ethene-1,2-diyl)dipyrene CAS No. 50399-62-7

2,2'-(Ethene-1,2-diyl)dipyrene

Cat. No.: B14658954
CAS No.: 50399-62-7
M. Wt: 428.5 g/mol
InChI Key: GLBDBUPIODKANE-UHFFFAOYSA-N
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Description

2,2'-(Ethene-1,2-diyl)dipyrene is a conjugated organic compound comprising two pyrene moieties linked by an ethene bridge. Pyrene, a polycyclic aromatic hydrocarbon (PAH) with four fused benzene rings, confers high electron density and extended π-conjugation, making this compound notable for applications in optoelectronics and materials science. The ethene bridge facilitates rigidity and planar geometry, enhancing electronic delocalization and fluorescence properties . Its IUPAC nomenclature follows the "ethene-1,2-diyl" designation for the bridging group, as standardized in polymer and small-molecule naming conventions .

Properties

CAS No.

50399-62-7

Molecular Formula

C34H20

Molecular Weight

428.5 g/mol

IUPAC Name

2-(2-pyren-2-ylethenyl)pyrene

InChI

InChI=1S/C34H20/c1-3-23-9-13-27-17-21(18-28-14-10-24(4-1)31(23)33(27)28)7-8-22-19-29-15-11-25-5-2-6-26-12-16-30(20-22)34(29)32(25)26/h1-20H

InChI Key

GLBDBUPIODKANE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=CC5=CC6=C7C(=C5)C=CC8=C7C(=CC=C8)C=C6)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Ethene-1,2-diyl)dipyrene typically involves the coupling of pyrene derivatives with ethene. One common method is the palladium-catalyzed cross-coupling reaction, where pyrene boronic acid or pyrene halides react with ethene under specific conditions to form the desired compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods: This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 2,2’-(Ethene-1,2-diyl)dipyrene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’-(Ethene-1,2-diyl)dipyrene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-(Ethene-1,2-diyl)dipyrene exerts its effects is primarily through its interaction with light and its ability to participate in electron transfer processes. The compound’s molecular targets include various organic and inorganic substrates, where it can act as a photosensitizer or a fluorescent marker. The pathways involved often include photoexcitation followed by energy transfer or electron transfer to the target molecules .

Comparison with Similar Compounds

4,4′-(Ethene-1,2-diyl)dipyridine

  • Structure : Two pyridine rings connected via an ethene bridge.
  • Key Differences : Pyridine’s nitrogen atoms introduce electron-withdrawing effects, reducing conjugation compared to pyrene’s fully aromatic system. This results in a blue-shifted absorption spectrum (~300 nm) versus pyrene-based derivatives .
  • Applications : Forms co-crystals with metal sulfates (e.g., hexaaquairon(II) sulfate) for supramolecular networks, leveraging hydrogen bonding and π-stacking .

Stilbene Derivatives (e.g., Tetramethyl (E)-4,4′-(ethene-1,2-diyl)bis(5-nitrobenzene-1,2-dicarboxylate))

  • Structure : Ethene-bridged nitroaromatics with ester substituents.
  • Key Differences : Nitro groups act as strong electron-withdrawing moieties, shifting absorption maxima to ~350 nm. The pyrene derivative’s absorption is further redshifted (~400–450 nm) due to extended π-conjugation .
  • Crystallinity : Stilbene derivatives exhibit dense packing via nitro···π interactions, whereas pyrene’s planar structure promotes face-to-face π-stacking .

Chalcone-Flavone Hybrids (e.g., 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone)

  • Structure : Open-chain chalcone vs. cyclized flavone derivatives.
  • Key Differences: The ethene bridge in 2,2'-(Ethene-1,2-diyl)dipyrene provides greater rigidity than chalcone’s flexible propenone linker, enhancing fluorescence quantum yield (ΦF > 0.5 vs. ΦF ~0.3 for chalcones) .

Electronic and Optical Properties

Compound Absorption Max (nm) Fluorescence Max (nm) Quantum Yield (ΦF) Conjugation Length
This compound 420–450 480–520 0.65 Extended (4 rings × 2)
4,4′-(Ethene-1,2-diyl)dipyridine ~300 360–380 0.25 Moderate (pyridine × 2)
Nitro-substituted Stilbene 340–360 420–440 0.10 Limited (benzene × 2)
Chalcone Derivatives 320–340 400–420 0.30 Moderate (propenone linker)

Key Findings :

  • Pyrene’s extended π-system significantly redshifts absorption/emission compared to smaller aromatic systems .
  • Rigid ethene bridges enhance fluorescence efficiency by reducing non-radiative decay .

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